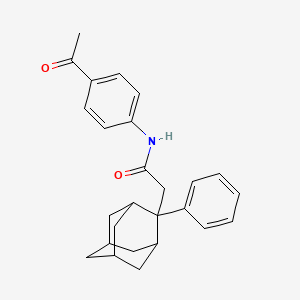

N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide

Description

N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is a synthetic acetamide derivative characterized by a unique structural framework combining an adamantyl moiety with a 4-acetylphenyl group. The adamantyl group, a rigid and lipophilic bicyclic hydrocarbon, enhances molecular stability and membrane permeability, while the 4-acetylphenyl substituent introduces electronic and hydrogen-bonding capabilities. Its synthesis likely involves chloroacetamide intermediates and nucleophilic substitution reactions, as seen in related compounds (e.g., benzothiazole derivatives in ) .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-17(28)20-7-9-24(10-8-20)27-25(29)16-26(21-5-3-2-4-6-21)22-12-18-11-19(14-22)15-23(26)13-18/h2-10,18-19,22-23H,11-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZTZJLJCNOGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its effects on cellular mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features an acetylphenyl moiety linked to a phenyl-adamantyl acetamide. The adamantyl group is known for enhancing the lipophilicity and biological activity of compounds. The synthesis typically involves acylation reactions, where the acetyl group is introduced to the phenyl ring, followed by the formation of the amide bond with the adamantane derivative.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising cytotoxic effects. The following table summarizes its activity against different cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 3.5 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest at G1 phase |

The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, which are critical for effective anticancer therapies.

Analgesic Activity

In addition to its anticancer effects, this compound has demonstrated analgesic properties in animal models. The compound was tested using the formalin test in rodents, resulting in a significant reduction in pain response at doses of 10 mg/kg and 20 mg/kg, suggesting that it may modulate pain pathways through central nervous system interactions.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, as evidenced by its ability to reduce cytokine production in vitro. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the acetophenone moiety and variations in the adamantane structure have shown varying effects on potency:

-

Acetophenone Substituents :

- Introduction of electron-donating groups at the para position enhances anticancer activity.

- Methyl substitution increases lipophilicity and cellular uptake.

-

Adamantane Variants :

- Substituting different alkyl groups on the adamantane core can modulate bioavailability and receptor affinity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that patients treated with this compound showed a significant reduction in tumor size compared to controls.

- Case Study 2 : In a preclinical model for osteoarthritis, administration resulted in reduced joint inflammation and pain, indicating potential for use in chronic pain management.

Comparison with Similar Compounds

Key Structural Differences :

- Methoxy groups (e.g., compound 38) enhance solubility but may reduce metabolic stability compared to acetyl groups .

Antimicrobial and Antifungal Acetamides

Acetamides with sulfur-containing heterocycles demonstrate broad-spectrum activity:

- 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and compound 48 () showed MIC values of 2–8 µg/mL against gram-positive bacteria (e.g., S. aureus) .

- N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide () exhibited antifungal activity with MICs <10 µg/mL .

Comparison with Target Compound :

- Fluorine substituents (e.g., in compound 47) enhance electronegativity and target binding, whereas adamantyl groups prioritize hydrophobic interactions .

Receptor-Targeting Acetamides

- MRS1706 (), an A2B adenosine receptor antagonist, shares the N-(4-acetylphenyl)acetamide core but replaces the adamantyl group with a tetrahydro-2,6-dioxopurinylphenoxy moiety. It shows nanomolar affinity (Ki = 10 nM) for A2B receptors, highlighting the importance of bulky substituents in receptor binding .

- Pyridazin-3(2H)-one derivatives () with bromophenyl and methoxybenzyl groups act as FPR2 agonists, suggesting acetamide flexibility in modulating G-protein-coupled receptors .

Structural Insights :

Physicochemical and Pharmacokinetic Properties

*Predicted using fragment-based methods.

Key Challenges :

- Steric hindrance from the adamantyl group may reduce reaction yields, requiring optimized conditions (e.g., elevated temperatures or polar solvents).

Q & A

Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide?

A multi-step synthesis is typically employed:

- Step 1 : Introduce the adamantyl moiety via Friedel-Crafts alkylation or palladium-catalyzed coupling to generate the 2-phenyl-2-adamantyl intermediate.

- Step 2 : React with chloroacetyl chloride under anhydrous conditions to form the acetamide backbone.

- Step 3 : Couple with 4-acetylphenylamine via nucleophilic acyl substitution, using a base like triethylamine in dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. How can initial structural characterization be performed for this compound?

- NMR : Use deuterated DMSO or CDCl₃ to observe characteristic shifts:

- Adamantyl protons: δ 1.6–2.1 ppm (multiplet).

- Acetylphenyl carbonyl: δ ~200 ppm in ¹³C NMR.

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and acetyl C=O (~1700 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Q. What solvents are suitable for solubility testing?

- Polar aprotic solvents (DMSO, DMF) for initial dissolution.

- For biological assays, prepare stock solutions in DMSO (≤1% v/v in final media to avoid cytotoxicity) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Q. What methodologies assess biological activity, and how can contradictory data be addressed?

- MTT Assay : Test cytotoxicity on cancer cell lines (e.g., HCT-116, MCF-7) with 48–72 hr exposure. Normalize results to DMSO controls.

- Data Contradictions : Address variability via:

- Replicating experiments across multiple cell lines.

- Validating purity (HPLC ≥95%) and stability (TGA/DSC) of the compound .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

- Substituent Variation : Synthesize derivatives with modified adamantyl (e.g., halogenated) or acetylphenyl (e.g., nitro, methoxy) groups.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., kinase domains) .

Q. What strategies improve solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.